

# theoretical vs. experimental properties of 1-Benzenesulfonyl-7-methoxy-1H-indole

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## Compound of Interest

Compound Name: 1-Benzenesulfonyl-7-methoxy-1H-indole

Cat. No.: B171939

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An In-depth Technical Guide to **1-Benzenesulfonyl-7-methoxy-1H-indole**

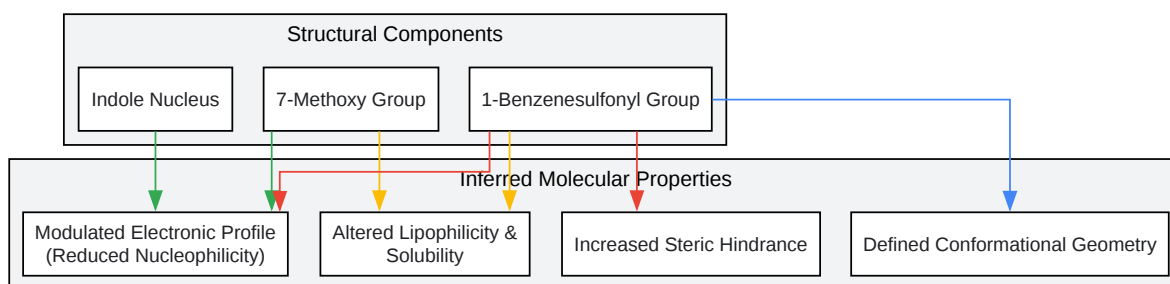
## Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **1-Benzenesulfonyl-7-methoxy-1H-indole** (CAS No. 146073-32-7). The indole nucleus is a cornerstone in medicinal chemistry, and its functionalization allows for the modulation of biological activity. The incorporation of a benzenesulfonyl group at the N1 position and a methoxy group at the C7 position is anticipated to significantly influence the molecule's electronic, steric, and physicochemical properties. This document collates available data, presents detailed proposed experimental protocols for synthesis and characterization, and discusses potential biological activities based on the well-established pharmacology of the N-benzenesulfonyl indole and methoxy-indole scaffolds. Due to the limited publicly available experimental data for this specific molecule, this guide serves as a foundational resource for researchers, scientists, and drug development professionals, leveraging data from closely related analogues and established chemical principles.

## Theoretical Properties

The theoretical properties of a molecule provide fundamental insights into its reactivity, stability, and potential intermolecular interactions. While specific computational studies for **1-Benzenesulfonyl-7-methoxy-1H-indole** are not available in the current literature, we can infer its properties based on its constituent functional groups and data from related compounds.

The structure combines three key moieties: the indole ring system, a methoxy group, and a benzenesulfonyl group. The electron-donating methoxy group at the 7-position increases the electron density of the indole's benzene ring, while the bulky and strongly electron-withdrawing benzenesulfonyl group at the indole nitrogen significantly reduces the nucleophilicity of the indole ring and influences the conformational geometry of the molecule.



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Logical relationship of structural components to molecular properties.

## Computed Physicochemical Data

The following table summarizes the calculated physicochemical properties for **1-Benzenesulfonyl-7-methoxy-1H-indole**. These values are derived from its chemical structure and serve as a baseline for experimental work.

Property	Value	Data Type
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO <sub>3</sub> S	Calculated
Molecular Weight	287.33 g/mol	Calculated
Exact Mass	287.06161 g/mol	Calculated
CAS Number	146073-32-7	Assigned
IUPAC Name	1-(phenylsulfonyl)-7-methoxy-1H-indole	Assigned
XLogP3 (Predicted)	3.2	Predicted
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	4	Calculated
Rotatable Bond Count	3	Calculated
Topological Polar Surface Area	56.7 Å <sup>2</sup>	Calculated

Data is programmatically calculated and sourced from chemical databases where available.

## Experimental Properties

Direct experimental data for **1-Benzenesulfonyl-7-methoxy-1H-indole** is scarce in the literature. The table below summarizes the available information and provides data for the key precursor, 7-methoxy-1H-indole, for comparative purposes. Researchers should consider the data for the target compound as "Not Available" and in need of experimental determination.

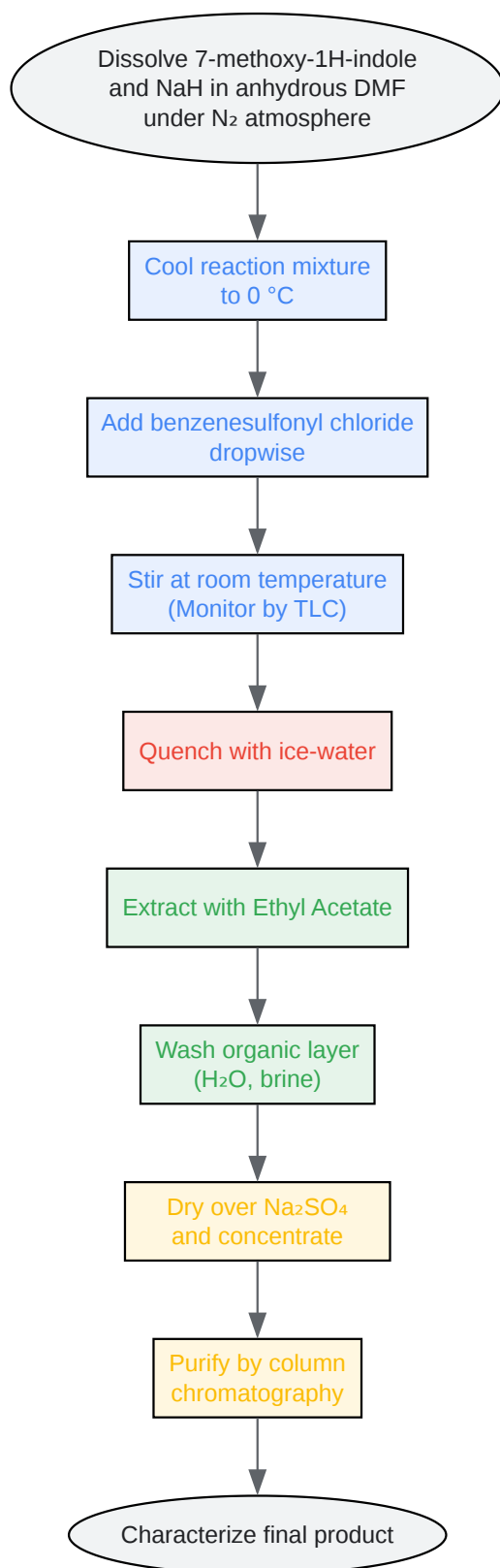
Property	1-Benzenesulfonyl-7-methoxy-1H-indole	7-Methoxy-1H-indole (Precursor) [1]	Data Type
Appearance	Not Available (Predicted: White to off-white solid)	Solid	Experimental
Melting Point	Not Available	Not specified in available data	-
Boiling Point	Not Available	Not specified in available data	-
Solubility	Not Available (Predicted: Soluble in organic solvents like DCM, EtOAc, DMF; Insoluble in water)	Not specified in available data	-
<sup>1</sup> H NMR Spectra	Not Available	Data Available	Experimental
<sup>13</sup> C NMR Spectra	Not Available	Data Available	Experimental

## Experimental Protocols

The following sections detail proposed protocols for the synthesis and characterization of **1-Benzenesulfonyl-7-methoxy-1H-indole** based on established methodologies for similar compounds.[2]

### Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole

The synthesis is proposed as a direct N-sulfonylation of the commercially available 7-methoxy-1H-indole with benzenesulfonyl chloride in the presence of a base.



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Proposed workflow for the synthesis of **1-Benzenesulfonyl-7-methoxy-1H-indole**.

## Materials:

- 7-Methoxy-1H-indole (1.0 eq)
- Benzenesulfonyl chloride (1.1 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

## Procedure:

- To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 7-methoxy-1H-indole (1.0 eq).
- Add anhydrous DMF to dissolve the starting material.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the indole nitrogen.
- Slowly add benzenesulfonyl chloride (1.1 eq) dropwise via syringe to the reaction mixture.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of ice-cold water.

- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with water (2 x volumes), saturated sodium bicarbonate solution (1 x volume), and brine (1 x volume).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure **1-Benzenesulfonyl-7-methoxy-1H-indole**.

## Characterization Protocols

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Dissolve the sample in deuterated chloroform ( $\text{CDCl}_3$ ). The spectrum is expected to show signals for the aromatic protons on the indole and benzenesulfonyl rings, as well as a singlet for the methoxy group protons. The indole C2 and C3 protons will appear as doublets.
- $^{13}\text{C}$  NMR: The spectrum will show characteristic signals for the aromatic carbons and the methoxy carbon.

### 3.2.2. Infrared (IR) Spectroscopy

- Acquire the spectrum using a KBr pellet or as a thin film.
- Characteristic peaks are expected for the S=O stretches of the sulfonyl group (typically in the regions of  $1350\text{--}1380\text{ cm}^{-1}$  and  $1160\text{--}1180\text{ cm}^{-1}$ ), C-O stretching for the methoxy group, and C-H and C=C stretching for the aromatic rings.

### 3.2.3. Mass Spectrometry (MS)

- Utilize Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion ( $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$ ), confirming the molecular weight of the compound.

## Potential Biological Activity and Signaling Pathways

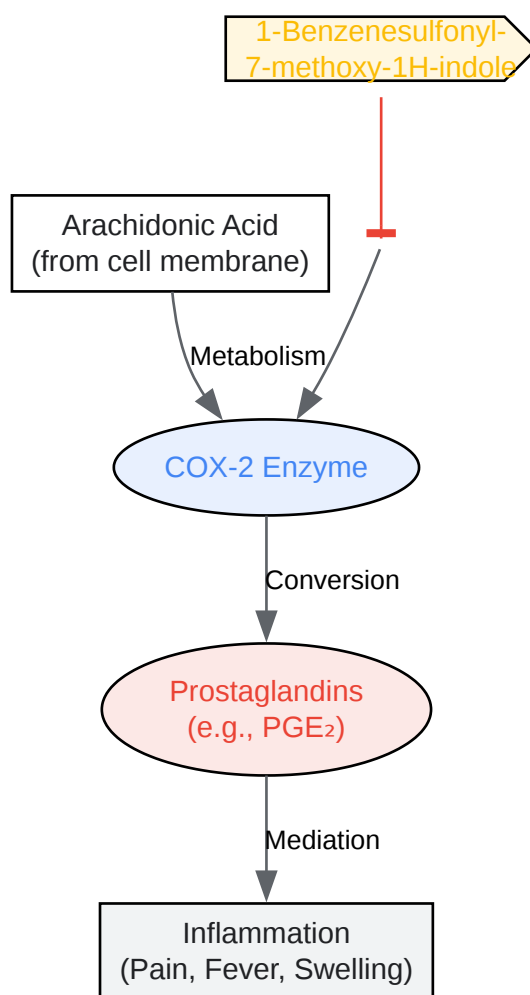
While no specific biological data exists for **1-Benzenesulfonyl-7-methoxy-1H-indole**, its structure combines two pharmacologically important scaffolds. Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.<sup>[3][4]</sup> Similarly, methoxy-substituted indoles are prevalent in numerous biologically active natural products and synthetic compounds.<sup>[5]</sup>

#### Potential Activities:

- **Anti-inflammatory:** Many N-sulfonyl indole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.<sup>[6]</sup>
- **Anticancer:** The indole scaffold is present in many anticancer agents. Potential mechanisms could involve the inhibition of kinases, tubulin polymerization, or induction of apoptosis.
- **Antimicrobial:** Both sulfonamides and indole derivatives have been reported to possess antibacterial and antifungal properties.<sup>[6][7]</sup>

The diagram below illustrates a simplified signaling pathway for COX-2 mediated inflammation, a potential target for compounds of this class.





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Postulated inhibition of the COX-2 inflammatory pathway.

## Conclusion

**1-Benzenesulfonyl-7-methoxy-1H-indole** is a compound of significant interest for chemical and pharmaceutical research, yet it remains largely uncharacterized in the public domain. This guide provides a foundational framework for its study by presenting computed theoretical properties, proposed, detailed protocols for its synthesis and characterization, and a discussion of its potential biological activities based on its constituent chemical moieties. The information herein is intended to empower researchers to undertake the empirical studies necessary to fully elucidate the physicochemical properties and therapeutic potential of this promising molecule. Future work should focus on the experimental validation of the proposed protocols and a systematic evaluation of its biological profile.

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